molecular formula C10H14Cl3N B609613 N,N-Bis(2-chloroethyl)aniline hydrochloride CAS No. 6150-64-7

N,N-Bis(2-chloroethyl)aniline hydrochloride

Cat. No. B609613
CAS RN: 6150-64-7
M. Wt: 254.579
InChI Key:
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Bis(2-chloroethyl)aniline hydrochloride is a bioactive chemical.

Scientific Research Applications

Synthesis Applications

  • Microwave-Assisted Synthesis : N,N-Bis(2-chloroethyl)aniline hydrochloride is used in the microwave-assisted synthesis of N-aryl piperazine hydrochlorides, offering faster reaction times compared to conventional methods (Jiang Jianhong, 2013). Similarly, it's utilized in the synthesis of N-Phenylpiperazine Hydrochloride under microwave irradiation, demonstrating convenience and reduced pollution (Zhou Wen-hua, 2012).

  • Epoxy Resin Analysis : N,N-Bis(2-chloroethyl)aniline hydrochloride is part of the analysis process for epoxy resins like N,N-diglycidylaniline, important for understanding resin impurities and formation mechanisms (Š. Podzimek et al., 1990).

Drug Delivery and Antitumor Activity

  • Magnetic Nanoparticle-Based Drug Delivery : This compound enhances the therapeutic capacity and improves the thermal stability of drugs used in brain tumor treatment. Magnetic nanoparticles (MNPs) coated with a polymer that includes N,N-Bis(2-chloroethyl)aniline hydrochloride demonstrate increased drug stability and targeted delivery (M. Hua et al., 2011).

  • Antitumor Activity of Derivatives : Chromium tricarbonyl complexes of N,N-Bis(2-chloroethyl)aniline derivatives were investigated for antileukemia properties, although they did not exhibit significant activity below lethal doses (R. B. King, O. von Stetten, 1974).

  • Homo-Aza-Steroidal Esters : The antitumor activity of homo-aza-steroidal esters of carboxylic derivatives of N,N-Bis(2-chloroethyl)aniline is discussed, highlighting the potential synergistic activity of the lactam and the aminophenoxyacetic acid part of these compounds (P. Catsoulacos, D. Catsoulacos, 1993).

  • DNA Crosslinking and Cytotoxicity Study : A study compared the cytotoxicity and DNA crosslinking abilities of aniline mustard derivatives including N,N-Bis(2-chloroethyl)aniline, finding correlations with biological activity (A. Sunters et al., 1992).

Chemical Synthesis and Properties

  • Synthesis of Aniline Derivatives : The compound is used in the synthesis of various aniline derivatives, demonstrating its versatility in organic chemistry (H. G. Jaisinghani, B. M. Khadilkar, 1997).

  • Herbicide Manufacturing : N,N-Bis(2-chloroethyl)aniline hydrochloride is utilized in the manufacture of selective herbicides effective for weed control in certain crops (A. Gorin et al., 2000).

  • Synthesis of Transition Metal Complexes : Its derivatives are synthesized and characterized for understanding their electrochemical properties and antioxidative activities (Huilu Wu et al., 2015).

properties

CAS RN

6150-64-7

Product Name

N,N-Bis(2-chloroethyl)aniline hydrochloride

Molecular Formula

C10H14Cl3N

Molecular Weight

254.579

IUPAC Name

Aniline, N,N-bis(2-chloroethyl)-, hydrochloride

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

N,N-Bis(2-chloroethyl)aniline hydrochloride

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.